Pyridine-3,4-dicarboxylic acid

Description

Properties

IUPAC Name |

pyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYSADWCWFFZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197653 | |

| Record name | Cinchomeronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-11-9 | |

| Record name | Cinchomeronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchomeronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pyridinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchomeronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHOMERONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-3,4-dicarboxylic Acid (CAS: 490-11-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key concepts.

Core Physicochemical Properties

This compound is a pyridinedicarboxylic acid isomer with the chemical formula C₇H₅NO₄.[1] It is a white to light beige crystalline solid.[2] The compound and its isomers are of interest in medicinal chemistry and materials science.[3][4]

| Property | Value | Source(s) |

| CAS Number | 490-11-9 | [5] |

| Molecular Formula | C₇H₅NO₄ | [5][6] |

| Molecular Weight | 167.12 g/mol | [5][6] |

| Melting Point | 262 °C (decomposes) | [5][7][8] |

| Boiling Point | 295.67°C (rough estimate) | [7] |

| Solubility | 2.34 g/L in water (25 °C)[7]. Sparingly soluble in hot alcohol, ether, and benzene; insoluble in chloroform.[9] | [7][9] |

| pKa | Not explicitly found for 3,4-isomer, but pyridinedicarboxylic acids are acidic.[10] | [10] |

| LogP (Octanol/Water Partition Coefficient) | 0.478 (Crippen Method) | [6] |

| Appearance | White to light beige crystalline powder | [2][5] |

| Synonyms | Cinchomeronic acid, Chinchomeronic acid | [6][9] |

Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR | Spectra available, showing characteristic peaks for the pyridine ring protons.[11] |

| IR | Spectra available, showing characteristic peaks for O-H stretching of the carboxylic acid groups (broadband in the 3200-3000 cm⁻¹ range), C=O (carbonyl) vibration (around 1689 cm⁻¹), and C-N and C-C-N moieties in the pyridine ring.[12][13] |

| Mass Spectrometry | Mass spectrum (electron ionization) available, consistent with the molecular weight.[14] |

Experimental Protocols

Synthesis of this compound via Oxidation of Isoquinoline

This protocol is based on the oxidation of isoquinoline using selenium and sulfuric acid.[2]

Materials:

-

Isoquinoline

-

Concentrated sulfuric acid (H₂SO₄)

-

Selenium powder (black)

-

Activated carbon

-

Concentrated ammonia solution

-

Distilled water

-

Four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a large gas outlet tube.

Procedure:

-

In the four-necked flask, dissolve 1.4 g of selenium powder in 750 g of concentrated sulfuric acid by heating. The selenium will dissolve once the temperature reaches 275 °C.

-

In a separate flask, prepare a solution of 129.2 g of isoquinoline in 550 g of concentrated sulfuric acid, ensuring to cool the mixture during dissolution.

-

Slowly add the isoquinoline sulfate solution to the hot selenium/sulfuric acid mixture using the dropping funnel, maintaining the reaction temperature between 270-280 °C. The addition should take approximately 2.5 hours.

-

After the addition is complete, continue stirring at 270-280 °C for another hour.

-

Allow the mixture to cool to room temperature. The mixture will be a brown, syrupy liquid.

-

Carefully add 400 mL of water to the cooled mixture with stirring.

-

Add 5 g of activated carbon to the diluted solution and heat for a few minutes.

-

Filter the hot solution to remove the selenium and activated carbon.

-

Cool the orange-yellow filtrate and carefully adjust the pH to 1.5 with concentrated ammonia solution.

-

Allow the solution to stand for several hours to allow the product to precipitate.

-

Collect the precipitated this compound by filtration and wash with cold distilled water.

-

The crude product can be further purified by recrystallization from water.[2] Dry the final product in a convection oven at 110 °C.[2]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot distilled water to dissolve the solid completely.

-

If the solution has color, a small amount of activated carbon can be added, and the solution can be heated for a short period.

-

Filter the hot solution to remove any insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold distilled water.

-

Dry the crystals in an oven at an appropriate temperature (e.g., 110 °C).

Analytical Methods

This is a general method for the analysis of pyridinedicarboxylic acids that can be adapted for this compound.[15]

-

Column: A mixed-mode column such as Primesep 100 is suitable for separating isomers of pyridinedicarboxylic acid.

-

Mobile Phase: A simple gradient mobile phase of water, acetonitrile (MeCN), and an acid buffer (e.g., sulfuric acid) can be used. The retention time is controlled by the amount of acetonitrile and the concentration of ions in the mobile phase.[13]

-

Detection: UV detection at 250 nm is appropriate.[13]

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a standard solution. Sample solutions should be filtered before injection.

This is a general acid-base titration protocol that can be used to determine the purity of this compound.

-

Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Analyte: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water. Gentle heating may be required.

-

Indicator: Phenolphthalein is a suitable indicator, as it changes color in the pH range expected at the equivalence point of a weak acid-strong base titration.

-

Procedure:

-

Fill a burette with the standardized NaOH solution.

-

Place the dissolved this compound solution in an Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator to the flask.

-

Titrate the acid solution with the NaOH solution until the first permanent faint pink color is observed.

-

Record the volume of NaOH solution used.

-

The purity of the this compound can be calculated based on the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH).

-

-

¹H NMR Spectroscopy: A typical experiment would involve dissolving the sample in a deuterated solvent such as DMSO-d₆ or D₂O. The spectrum is recorded on a spectrometer operating at a frequency of, for example, 300 or 500 MHz. Chemical shifts are reported in ppm relative to a standard such as tetramethylsilane (TMS).

-

FT-IR Spectroscopy: The sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural isomers, particularly Pyridine-2,4-dicarboxylic acid, are known inhibitors of 2-oxoglutarate-dependent dioxygenases.[2] These enzymes play crucial roles in various cellular processes, including hypoxia signaling, histone demethylation, and collagen biosynthesis.

The inhibitory action of pyridinedicarboxylic acids is generally competitive with respect to the 2-oxoglutarate co-substrate. The dicarboxylate moiety of the inhibitor mimics the binding of 2-oxoglutarate to the Fe(II) center in the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

Visualized Signaling Pathway: Hypothetical Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

The following diagram illustrates the proposed mechanism of competitive inhibition.

Experimental and Logical Workflows

General Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a versatile compound with established physicochemical properties and synthetic routes. Its potential as a bioactive molecule, particularly as an enzyme inhibitor, warrants further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their respective fields. The structural similarity to known inhibitors of 2-oxoglutarate-dependent dioxygenases suggests a promising avenue for future research into its therapeutic applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]

- 3. 3,4-Pyridinedicarboxylic acid(490-11-9) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. This compound Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]

- 15. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Pyridine-3,4-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. It consolidates crystallographic and spectroscopic data to offer a detailed understanding of its solid-state conformation, intramolecular geometry, and intermolecular interactions. This document includes detailed experimental protocols for key analytical techniques and presents quantitative data in structured tables for clarity. Logical and structural diagrams are provided to visually articulate the molecule's structure and its role in chemical synthesis.

Introduction

This compound (IUPAC name: this compound; CAS Number: 490-11-9) is an organic compound belonging to the pyridinedicarboxylic acid isomer group.[1] With the molecular formula C₇H₅NO₄, it consists of a pyridine ring substituted with two carboxylic acid groups at the C3 and C4 positions.[1] This molecule, also called cinchomeronic acid, serves as a versatile building block and multifunctional ligand in coordination chemistry and is an important intermediate in the synthesis of pharmaceuticals.[2][3] Understanding its precise three-dimensional structure and bonding characteristics is critical for predicting its chemical reactivity, designing novel derivatives, and controlling its solid-state properties, such as polymorphism.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar aromatic pyridine core with two sterically interacting carboxylic acid substituents. X-ray diffraction studies have revealed that in its most common crystalline form (Form I), the molecule exists as a zwitterion, where the acidic proton from one of the carboxyl groups has transferred to the basic nitrogen atom of the pyridine ring.[4]

This protonation of the ring nitrogen significantly influences the electronic distribution and geometry. The molecule is not perfectly planar; the two carboxyl groups are twisted out of the plane of the pyridine ring. Specifically, the protonated carboxyl group (-COOH) is twisted by approximately 39.4-39.6°, while the deprotonated carboxylate group (-COO⁻) exhibits a much larger twist of 71.0-73.0°.[4][5] This significant deviation from planarity is a result of minimizing steric hindrance between the adjacent functional groups.

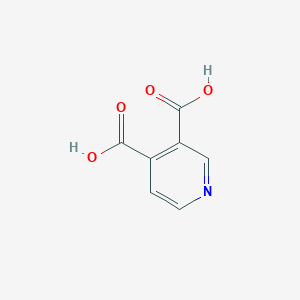

Caption: 2D representation of this compound.

Bonding and Intermolecular Interactions

The bonding in this compound is a combination of intramolecular covalent bonds and extensive intermolecular hydrogen bonds.

Intramolecular Bonding: The pyridine ring features delocalized π-bonding characteristic of aromatic systems. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and influencing the acidity of the attached carboxyl groups. The C-N, C-C, C=O, C-O, and O-H bonds are all standard covalent interactions.

Intermolecular Bonding: The solid-state structure of cinchomeronic acid is dominated by a robust, three-dimensional network of hydrogen bonds.[4] The zwitterionic nature of the molecule in the crystal allows for multiple strong hydrogen bond donors (the pyridinium N-H and the carboxylic O-H) and acceptors (the carboxylate and carbonyl oxygens).

Key interactions identified by X-ray diffraction include:

-

O–H···O Bonds: A short and strong hydrogen bond forms between the carboxylic acid group of one molecule and the carboxylate group of an adjacent molecule, with an O···O distance of approximately 2.50 Å.[5]

-

N–H···O Bonds: The protonated pyridinium nitrogen (N⁺-H) acts as a hydrogen bond donor to a carboxylate oxygen atom of a neighboring molecule. This interaction has a donor-acceptor distance of about 2.65 Å.[5]

These interactions create a complex, spiraling network of molecules, resulting in a densely packed and stable crystal lattice.[4]

Quantitative Data

The following tables summarize key physical, crystallographic, and spectroscopic data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| CAS Number | 490-11-9 | [1] |

| Melting Point | 262 °C (decomposes) | [6] |

| Solubility in Water | 2.34 g/L |[6] |

Table 2: Crystallographic Data for Polymorphs

| Parameter | Form I (Orthorhombic, P2₁2₁2₁) | Form II (Monoclinic, P2₁/c) | Reference(s) |

|---|---|---|---|

| Temperature | Room Temperature | 120 K | [2][4] |

| a (Å) | 11.211 | 7.594 | [2][4] |

| b (Å) | 11.206 | 7.332 | [2][4] |

| c (Å) | 5.285 | 12.113 | [2][4] |

| β (°) | 90 | 104.339 | [2] |

| Volume (ų) | 664.0 | 653.4 |[2][4] |

Table 3: Predicted ¹³C NMR Chemical Shifts and Characteristic IR Absorptions Note: Experimental spectral data is not widely available. Values are estimated based on typical ranges for the functional groups present.

| ¹³C NMR | Predicted Shift (δ, ppm) | Infrared (IR) | Position (cm⁻¹) | Description |

| C=O (Carboxyl) | 165 - 175 | O-H stretch (acid) | 3300 - 2500 (very broad) | Carboxylic acid H-bonding |

| C2 (Pyridine) | ~150 | C-H stretch (arom.) | 3100 - 3000 | Aromatic C-H |

| C6 (Pyridine) | ~150 | C=O stretch | 1725 - 1700 (strong) | Carboxyl carbonyl |

| C4 (Pyridine) | 135 - 145 | C=N, C=C stretch | 1600 - 1450 (multiple) | Pyridine ring vibrations |

| C3 (Pyridine) | 130 - 140 | C-O stretch / O-H bend | 1320 - 1210 | Carboxylic acid |

| C5 (Pyridine) | ~125 | C-H bend (out-of-plane) | 900 - 675 | Aromatic substitution |

Experimental Protocols

Synthesis via Oxidation of Isoquinoline

A common laboratory-scale synthesis involves the oxidation of isoquinoline.[6]

-

Catalyst Preparation: Dissolve a catalytic amount of selenium powder (e.g., 0.125 mol) in concentrated sulfuric acid (e.g., 0.37 mol) by heating to approximately 275 °C until a clear solution is formed. Cool to room temperature.

-

Reactant Preparation: Separately, dissolve isoquinoline (1 mol) in concentrated sulfuric acid (e.g., 4.08 mol).

-

Reaction: Heat the main batch of concentrated sulfuric acid (e.g., 5.55 mol) containing dissolved selenium to 270-280 °C in a four-necked flask equipped with a stirrer, thermometer, and dropping funnel.

-

Addition: Add the isoquinoline sulfate solution dropwise to the hot sulfuric acid/selenium mixture, maintaining the temperature between 270-280 °C. This process typically takes 2-3 hours.

-

Digestion: After the addition is complete, maintain the temperature at 270-280 °C for an additional hour.

-

Workup: Cool the reaction mixture to room temperature and cautiously add water (e.g., 400 mL). Add activated carbon, heat briefly, and filter to remove selenium and carbon.

-

Precipitation: Carefully adjust the pH of the filtrate to ~1.5 with concentrated ammonia. The product, this compound, will precipitate.

-

Isolation: Allow the mixture to stand for several hours, then collect the precipitate by filtration, wash with cold water, and dry to yield the final product.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general steps for determining the molecular structure of a small organic compound like this compound.[7]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions and free of defects).[4] Methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a suitable adhesive or oil.[7]

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.7107 Å).[3]

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities and positions of a large number of unique reflections.[7]

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l values).

-

Apply corrections for factors such as Lorentz-polarization, absorption, and crystal decay.

-

Merge and scale the data to produce the final reflection file.

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map.[5]

-

Build an initial molecular model by fitting atoms into the electron density.

-

Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement until the model converges and provides a good fit to the data (low R-factor).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for ¹³C NMR.

-

Sample Preparation:

-

Dissolve 50-100 mg of dry this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in a small vial.[8]

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set up the ¹³C NMR experiment parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. A proton-decoupled experiment is standard for simplicity.

-

Acquire the data. Due to the low natural abundance of ¹³C, this may take from 20 minutes to several hours depending on the sample concentration.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction.

-

Calibrate the chemical shift axis using the known signal of the deuterated solvent as a secondary reference.

-

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key logical flows and relationships relevant to the study and application of this compound.

Caption: Experimental workflow for the synthesis and characterization of the molecule.

Caption: Role as a building block in the synthesis of complex organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymorphism and hydrogen bonding in cinchomeronic acid: a variable temperature experimental and computational study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. fiveable.me [fiveable.me]

- 6. Page loading... [wap.guidechem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]

Spectroscopic Profile of Pyridine-3,4-dicarboxylic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to be a valuable resource for the scientific community, offering structured data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are available through resources like ChemicalBook, detailed peak lists with chemical shifts and coupling constants are not readily found in publicly accessible databases.[1] The expected spectral features can be inferred from the known effects of the substituent groups on the pyridine ring. The carboxylic acid protons are expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-12 ppm.[2] The pyridine ring protons will exhibit complex splitting patterns based on their coupling with adjacent protons.

In the ¹³C NMR spectrum, the carboxyl carbons are anticipated to resonate in the range of 165-185 ppm.[3] The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the carboxylic acid substituents, with carbons adjacent to the nitrogen typically appearing at a lower field.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 | ~8.9 | s |

| H-5 | ~7.9 | d |

| H-6 | ~8.7 | d |

| COOH | >10 | br s |

Note: These are predicted values and may vary based on solvent and experimental conditions. Coupling constants are expected for H-5 and H-6.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | ~152 |

| C-3 | ~140 |

| C-4 | ~148 |

| C-5 | ~125 |

| C-6 | ~155 |

| COOH (C-3) | ~167 |

| COOH (C-4) | ~168 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the pyridine ring and the two carboxylic acid functional groups. A gas-phase spectrum is available from the NIST WebBook.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid) |

| 1780-1710 | Strong | C=O stretch (from carboxylic acid) |

| ~1600 | Medium | C=C and C=N ring stretching |

| 1320-1210 | Medium | C-O stretch (from carboxylic acid) |

| 950-910 | Broad, Medium | O-H bend (out-of-plane) |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or gas phase).[6][7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook and shows a distinct fragmentation pattern.[8]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 167 | ~50 | [M]⁺ (Molecular Ion) |

| 149 | ~5 | [M - H₂O]⁺ |

| 123 | ~100 | [M - CO₂]⁺ |

| 105 | ~60 | [M - CO₂ - H₂O]⁺ or [M - COOH - OH]⁺ |

| 77 | ~75 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | ~40 | [C₄H₃]⁺ |

Note: Fragmentation analysis suggests initial losses of water and carbon dioxide, which are characteristic of dicarboxylic acids.[9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as the acidic protons can exchange with deuterium.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrumentation and Acquisition :

-

Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[1]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse program is used. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

-

A relaxation delay of 1-5 seconds between pulses is recommended for quantitative accuracy.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and apply a baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Acquisition :

-

Data Processing :

-

The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the solid this compound into the ion source of the mass spectrometer, typically via a direct insertion probe.[1]

-

-

Instrumentation and Acquisition :

-

Utilize an Electron Ionization (EI) mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.[1]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

-

Data Processing :

-

The detector measures the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

The fragmentation pattern is analyzed to elucidate the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CID 158608800 | C14H10N2O8 | CID 158608800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. testbook.com [testbook.com]

- 5. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 6. 3,4-Pyridinedicarboxylic acid(490-11-9) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of Pyridine-3,4-dicarboxylic Acid in Organic Solvents

Introduction

Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound featuring a pyridine ring substituted with two carboxylic acid groups at the 3 and 4 positions.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and novel metal-organic frameworks, a thorough understanding of its physicochemical properties is paramount.[3][4] Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and bioavailability in drug discovery processes.

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of this compound in organic solvents. It consolidates available data, outlines standard experimental methodologies for solubility determination, and presents a workflow to guide researchers in their own investigations.

Physicochemical Properties

This compound is a white to slightly beige crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 490-11-9 | [2][5][6][7] |

| Molecular Formula | C₇H₅NO₄ | [2][5][7][8] |

| Molecular Weight | 167.12 g/mol | [1][2][6][9] |

| Melting Point | 256 - 262 °C (decomposes) | [6][9][10] |

| Appearance | White to light yellow crystalline powder | [5] |

| Synonyms | Cinchomeronic acid, 3,4-PDC | [2][5][7] |

Table 1: Key Physicochemical Properties of this compound.

Solubility Profile

While this compound is generally described as being more soluble in organic solvents than in water, specific quantitative data in a wide range of organic solvents is limited in publicly available literature.[3][5] The available qualitative and quantitative solubility data is summarized in Table 2. The compound's two carboxylic acid groups and the nitrogen atom in the pyridine ring allow for complex interactions, including hydrogen bonding, with various solvents.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2.34 g/L | 25 | [8][10] |

| Hot Alcohol | Sparingly soluble | Not specified | [1][9] |

| Ether | Sparingly soluble | Not specified | [1][9] |

| Benzene | Sparingly soluble | Not specified | [1] |

| Chloroform | Insoluble | Not specified | [1][9] |

Table 2: Solubility Data for this compound.

The solubility of analogous compounds, such as other pyridinedicarboxylic acid isomers, is known to be dependent on factors like solvent polarity, temperature, and pH.[11] For instance, pyridine-2,3-dicarboxylic acid is slightly soluble in alcohol, and its solubility in DMSO is recorded at 20%.[12] Studies on pyridine-3-carboxylic acid have shown its solubility varies significantly across solvents like DMSO, ethanol, water, and acetone.[13] These findings suggest that the solubility of this compound would likely be enhanced in polar, hydrogen-bond-accepting solvents.

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The static analytical gravimetric method is a standard and reliable approach for generating solubility data at various temperatures.[14]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Isothermal shaker bath or magnetic stirrer with temperature control (±0.1 °C)

-

Analytical balance (±0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Centrifuge

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial.

-

Solvent Addition: Add a known mass of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in an isothermal shaker bath set to the desired temperature. Allow the suspension to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C) until a constant mass is achieved.

-

Calculation: Weigh the vial again to determine the mass of the dissolved this compound. The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ = mass of the dissolved solute

-

M₁ = molar mass of the solute

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

-

Replication: Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and calculate the average solubility and standard deviation.

Visualized Experimental Workflow

The logical flow of the static gravimetric method for determining solubility can be visualized as a clear, step-by-step process.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This guide consolidates the currently available information on the solubility of this compound. While qualitative data suggests its solubility in polar organic solvents, there is a clear need for comprehensive quantitative studies across a broader range of solvents and temperatures. Such data is crucial for optimizing synthetic routes, crystallization processes, and formulation design in the pharmaceutical and chemical industries. The provided experimental protocol offers a standardized framework for researchers to generate this vital data, enabling more precise control over processes involving this versatile compound.

References

- 1. This compound | 490-11-9 | Benchchem [benchchem.com]

- 2. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. This compound Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 490-11-9: Cinchomeronic acid | CymitQuimica [cymitquimica.com]

- 6. 3,4-Pyridinedicarboxylic acid 0.97 Cinchomeronic acid [sigmaaldrich.com]

- 7. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. Cinchomeronic Acid [drugfuture.com]

- 10. chembk.com [chembk.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Thermal Behavior of Pyridine-3,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. Understanding the thermal properties of this compound is critical for its application in pharmaceutical synthesis, materials science, and as a precursor for various functional molecules. This document summarizes key thermal data, details relevant experimental methodologies, and discusses the likely decomposition pathway.

Core Thermal Properties

This compound is a solid that is stable at room temperature when stored in a closed container under normal conditions.[1] However, upon heating, it undergoes decomposition at its melting point. Various sources report the melting point with decomposition to be in the range of 255°C to 262°C. A portion of the acid may also sublime without decomposition when heated. The thermal decomposition of this compound leads to the release of gaseous products, including irritating vapors, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

Quantitative Thermal Data

The following table summarizes the key quantitative data available for the thermal decomposition of this compound.

| Parameter | Value | Reference |

| Melting Point with Decomposition | ~255 °C | [3] |

| 262 °C | [1][4] | |

| 257 °C | [2] | |

| 256 °C | [5] | |

| Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1][2] |

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the typical experimental protocols for these techniques when analyzing organic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][6] This technique is essential for determining the decomposition temperatures and the mass loss associated with decomposition.

A typical TGA experimental protocol involves:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a crucible (e.g., alumina or platinum).[2]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument.

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[7]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[7]

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is used to determine the melting point, enthalpy of fusion, and other thermal transitions.

A typical DSC experimental protocol includes:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.[3]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: An inert atmosphere is maintained by purging with a gas like nitrogen at a constant flow rate.[3]

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.[10]

-

Data Collection: The DSC instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. For this compound, a sharp endothermic peak corresponding to its melting and simultaneous decomposition would be expected. The onset temperature of this peak is taken as the melting/decomposition temperature, and the area under the peak can be used to calculate the enthalpy change associated with the process.

Visualizing Experimental Workflows and Decomposition Pathways

To better illustrate the processes involved in studying the thermal stability of this compound, the following diagrams are provided.

Proposed Decomposition Pathway

The thermal decomposition of carboxylic acids often proceeds via decarboxylation, the removal of a carboxyl group as carbon dioxide. The stability of pyridine carboxylic acids towards decarboxylation is significantly influenced by the position of the carboxyl group relative to the nitrogen atom in the pyridine ring.

For this compound, the primary decomposition pathway is likely initiated by the decarboxylation of one or both of the carboxylic acid groups. The proximity of the two carboxylic acid groups may influence the decomposition mechanism. A plausible pathway involves the sequential loss of two molecules of carbon dioxide. The initial decarboxylation would yield a pyridine monocarboxylic acid intermediate, which would then undergo further decomposition at higher temperatures. The presence of nitrogen oxides in the decomposition products suggests that at higher temperatures, the pyridine ring itself fragments.

This guide provides a foundational understanding of the thermal stability and decomposition of this compound based on currently available data. Further experimental studies, particularly those providing detailed TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) data, would be invaluable in elucidating the precise decomposition mechanism and identifying all intermediate species.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 3,4-吡啶二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. torontech.com [torontech.com]

- 9. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-Pyridinedicarboxylic acid - Cinchomeronic acid [sigmaaldrich.com]

An In-depth Technical Guide to the Acidity and pKa Values of Pyridine-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. The document details its pKa values, presents a generalized experimental protocol for their determination, and visualizes a relevant synthetic workflow. This information is critical for applications in medicinal chemistry, materials science, and organic synthesis where understanding the ionization state of this molecule is paramount.

Acidity and Ionization of this compound

This compound is a diprotic acid, featuring two carboxylic acid groups attached to a pyridine ring. The acidity of these groups and the pyridine nitrogen dictates the molecule's charge and reactivity at different pH values. The electron-withdrawing nature of the pyridine ring influences the acidity of the carboxyl groups. The dissociation of the two carboxylic acid protons can be described by two distinct pKa values, pKa1 and pKa2.

The first dissociation (pKa1) corresponds to the removal of the more acidic proton, while the second dissociation (pKa2) corresponds to the removal of the less acidic proton from the resulting monoanion. The pyridine nitrogen can also be protonated, but this typically occurs at a much lower pH and is characterized by a third pKa value (pKa3), which is not the focus of this guide.

Quantitative Acidity Data

The pKa values for this compound are summarized in the table below. These values are crucial for predicting the ionization state of the molecule in various environments, which is essential for understanding its solubility, binding interactions, and chemical reactivity.

| Parameter | Value | Description |

| pKa1 | 3.23 | First acid dissociation constant (carboxylic acid) |

| pKa2 | 4.94 | Second acid dissociation constant (carboxylic acid) |

Note: These values are based on available literature and may vary slightly depending on the experimental conditions such as temperature and ionic strength.

Experimental Determination of pKa Values

The pKa values of dicarboxylic acids like this compound are commonly determined using potentiometric or spectrophotometric titration methods.[1][2][3][4] Below is a detailed, generalized protocol for the determination of pKa values using potentiometric titration.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[1][5][6]

Materials and Equipment:

-

This compound (high purity)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed to remove CO2)

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Inert gas (e.g., nitrogen or argon) supply

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water.

-

To maintain a constant ionic strength throughout the titration, add a calculated amount of a neutral salt like KCl (e.g., to a final concentration of 0.15 M).[5]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the this compound solution into the titration vessel.[5]

-

Place the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the vessel.

-

Begin stirring the solution gently with a magnetic stirrer.

-

Purge the solution with an inert gas for a few minutes before and during the titration to prevent the absorption of atmospheric CO2, which can affect the pH.[5]

-

-

Titration Process:

-

If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the standardized HCl solution to ensure both carboxylic acid groups are fully protonated.[5]

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition of titrant, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., to pH 12).[5]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

The two equivalence points, corresponding to the neutralization of the two carboxylic acid protons, will appear as inflection points on the curve.

-

The pKa values can be determined from the pH at the half-equivalence points. Specifically, pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

-

Repeat the titration at least three times to ensure reproducibility and calculate the average pKa values and standard deviations.[5]

-

Visualization of a Relevant Workflow

While specific signaling pathways involving this compound are not well-documented in publicly available literature, it is a known and utilized building block in the synthesis of Metal-Organic Frameworks (MOFs).[7][8][9][10][11] MOFs are crystalline materials with a wide range of applications, including gas storage, catalysis, and drug delivery. The following diagram illustrates a generalized workflow for the solvothermal synthesis of a MOF using a pyridine-dicarboxylic acid as an organic linker.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. ijper.org [ijper.org]

- 3. pharmaguru.co [pharmaguru.co]

- 4. mt.com [mt.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. journal.umt.edu.my [journal.umt.edu.my]

- 9. nbinno.com [nbinno.com]

- 10. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Isomers of Pyridinedicarboxylic Acid

Introduction

Pyridinedicarboxylic acid (C₇H₅NO₄, Molar Mass: 167.12 g/mol ) is a class of heterocyclic organic compounds consisting of a pyridine ring substituted with two carboxyl groups.[1] There are six constitutional isomers, distinguished by the positions of the carboxyl groups on the pyridine ring. These isomers exhibit distinct physicochemical properties and diverse biological activities, making them significant scaffolds in medicinal chemistry, materials science, and biochemistry.[2][3] Their applications range from being key intermediates in the synthesis of pharmaceuticals to their roles in neurodegenerative processes and bacterial resistance mechanisms.[4][5][6] This guide provides a comprehensive overview of the six isomers of pyridinedicarboxylic acid, detailing their properties, synthesis, and biological significance, with a focus on data relevant to research and development.

Isomers of Pyridinedicarboxylic Acid

The six isomers of pyridinedicarboxylic acid are:

-

Quinolinic acid (2,3-pyridinedicarboxylic acid)

-

Lutidinic acid (2,4-pyridinedicarboxylic acid)

-

Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)

-

Dipicolinic acid (2,6-pyridinedicarboxylic acid)

-

Cinchomeronic acid (3,4-pyridinedicarboxylic acid)

-

Dinicotinic acid (3,5-pyridinedicarboxylic acid)[1]

Physicochemical Properties

The positioning of the two carboxyl groups around the pyridine ring significantly influences properties such as acidity (pKa), melting point, and solubility. These differences are critical for applications in drug design, where solubility and ionization state affect pharmacokinetics, and in materials science, where they dictate crystal packing and coordination chemistry. A summary of their key quantitative properties is presented below.

Table 1: Physicochemical Properties of Pyridinedicarboxylic Acid Isomers

| Common Name | Systematic Name | CAS Number | Melting Point (°C) | pKa1 | pKa2 | Aqueous Solubility |

| Quinolinic acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 | 185-190 (decomposes)[7] | 2.43[7] | 5.11[7] | 3 mg/mL (25°C)[7] |

| Lutidinic acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 | 242-243[8][9] | 2.15[10] | 5.20[7] | 2.49 g/L[7] |

| Isocinchomeronic acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 | 242-247 (decomposes)[7][11] | 2.4[7] | 5.0[7] | 1.2 g/L[7] |

| Dipicolinic acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 | 248-250 (decomposes)[12] | 2.16[7] | 4.76[7] | 5 mg/mL (25°C)[7][13] |

| Cinchomeronic acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 | 262 (decomposes)[7] | 2.83[7] | 4.98[7] | 2.34 g/L (25°C)[7] |

| Dinicotinic acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 | >300[14][15] | 2.80[7] | 4.70[7] | Very soluble[16] |

Synthesis of Pyridinedicarboxylic Acid Isomers

The synthesis of these isomers often involves the oxidation of appropriately substituted pyridine precursors, such as lutidines (dimethylpyridines) or ethylpicolines. The choice of starting material and oxidizing agent is critical for achieving regioselectivity and high yields.

General Experimental Protocol: Oxidation of Alkylpyridines

This protocol outlines a general method for synthesizing pyridinedicarboxylic acids through the oxidation of the corresponding dialkyl- or alkyl-carboxypyridine precursors.[7]

1. Materials:

-

Appropriate dialkyl- or alkyl-pyridine precursor (e.g., 2,3-lutidine for quinolinic acid).

-

Oxidizing agent (e.g., Potassium permanganate (KMnO₄), Nitric acid (HNO₃), or Selenium dioxide (H₂SeO₃)).[17]

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment.

-

Hydrochloric acid (HCl) for precipitation.

-

Suitable solvents for reaction and recrystallization (e.g., water, ethanol).

2. Procedure:

-

Reaction Setup: The chosen alkylpyridine precursor is dissolved or suspended in an appropriate solvent (often water) in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

Oxidation: The oxidizing agent is added portion-wise to the reaction mixture. If using a strong oxidant like KMnO₄, the reaction is often exothermic and may require external cooling to maintain a specific temperature range. The reaction is typically heated to reflux for several hours to ensure complete oxidation.[17]

-

Work-up: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. If KMnO₄ was used, the resulting manganese dioxide (MnO₂) is removed by filtration.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure. The pH of the solution is then carefully adjusted with an acid (e.g., HCl) to the isoelectric point of the desired pyridinedicarboxylic acid, causing it to precipitate out of the solution.

-

Final Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure pyridinedicarboxylic acid isomer.[17]

3. Characterization:

-

The final product's identity and purity are confirmed using analytical techniques such as Melting Point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Significance and Applications

Each isomer possesses a unique profile of biological activity and industrial applications.

Table 2: Biological Significance and Applications of Pyridinedicarboxylic Acid Isomers

| Isomer | Key Biological Roles & Applications |

| Quinolinic acid | An endogenous neurotoxin and NMDA receptor agonist produced via the kynurenine pathway from tryptophan.[4][8] Implicated in the pathophysiology of various neurodegenerative and inflammatory diseases.[4][18] |

| Lutidinic acid | Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[3] Investigated for its chelating properties.[19] |

| Isocinchomeronic acid | A highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[20] Also used as an intermediate in the manufacturing of nicotinic acid.[17] |

| Dipicolinic acid | A key component of bacterial endospores, contributing to their heat resistance.[5][21] Used as a marker for bacterial contamination and in sterilization processes.[13] A versatile chelating agent used in synthesis and materials science.[12][22] |

| Cinchomeronic acid | Serves as a building block in supramolecular chemistry and the synthesis of novel polymers and pharmaceutical analogues. |

| Dinicotinic acid | A competitive inhibitor of butyrobetaine hydroxylase.[14] Used as an intermediate for pharmaceuticals, including vasodilators like nicardipine.[14] |

Spotlight: Quinolinic Acid and the Kynurenine Pathway

Quinolinic acid is arguably the most studied isomer in a biomedical context due to its role as a neurotoxin. It is a downstream metabolite of the kynurenine pathway, the primary metabolic route for tryptophan in mammals.[4][23] Under inflammatory conditions, the pathway can be upregulated, leading to an accumulation of quinolinic acid in the brain, where it is produced by activated microglia and macrophages.[4][24] Its neurotoxicity is primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, oxidative stress, and neuronal cell death.[4][18] This process has been implicated in conditions such as Huntington's disease, AIDS-related dementia, and other neuroinflammatory disorders.[8]

Conclusion

The six isomers of pyridinedicarboxylic acid represent a versatile class of compounds with significant, structure-dependent variations in their chemical and biological properties. From the neurotoxic effects of quinolinic acid to the stabilizing role of dipicolinic acid in bacterial spores and the therapeutic potential of isocinchomeronic acid, these molecules are of great interest to researchers in diverse fields. A thorough understanding of their individual characteristics, summarized in this guide, is essential for leveraging their potential in drug discovery, materials innovation, and the study of biochemical pathways.

References

- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 5. Dipicolinic Acid: A Key Player in Biology and Beyond [univook.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 10. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 11. 2,5-吡啶二羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Dipicolinic acid - Sciencemadness Wiki [sciencemadness.org]

- 13. nbinno.com [nbinno.com]

- 14. 3,5-Pyridinedicarboxylic acid | 499-81-0 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. Dinicotinic acid(499-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. Isocinchomeronic Acid [drugfuture.com]

- 18. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalland21.com [chemicalland21.com]

- 20. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atamankimya.com [atamankimya.com]

- 22. grokipedia.com [grokipedia.com]

- 23. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Pyridine-3,4-dicarboxylic Acid from Isoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is a valuable building block in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an important intermediate in the synthesis of various pharmaceuticals and specialty polymers. One of the common starting materials for the laboratory-scale synthesis of this compound is isoquinoline. This document provides detailed application notes and experimental protocols for the synthesis of this compound from isoquinoline via oxidation.

Overview of the Synthesis

The synthesis of this compound from isoquinoline is primarily achieved through the oxidative cleavage of the benzene ring of the isoquinoline molecule. The most established method employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an alkaline aqueous solution. This reaction cleaves the fused benzene ring, yielding a mixture of this compound and phthalic acid.[1][2] Subsequent purification is crucial to isolate the desired product from the phthalic acid byproduct.

dot graph "synthesis_overview" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

isoquinoline [label="Isoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Oxidizing Agent\n(e.g., alkaline KMnO₄)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mixture [label="Mixture of:\nthis compound\nPhthalic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., Fractional Crystallization)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

isoquinoline -> reagents [label="Oxidation"]; reagents -> mixture; mixture -> purification; purification -> final_product; } caption: "Overall synthesis workflow from isoquinoline to this compound."

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | Isoquinoline | This compound |

| Molecular Formula | C₉H₇N | C₇H₅NO₄[3][4][5][6] |

| Molar Mass | 129.16 g/mol | 167.12 g/mol [3][4][5][6] |

| Appearance | Colorless oily liquid or hygroscopic platelets | White to light beige crystalline powder[6] |

| Melting Point | 26-28 °C | 262 °C (decomposes)[3] |

| Boiling Point | 242 °C | ~296 °C (estimate)[3] |

| Solubility in Water | Low solubility | 2.34 g/L at 25 °C[3] |

| CAS Number | 119-65-3 | 490-11-9[3][4][5] |

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound from isoquinoline.

Protocol 1: Oxidation of Isoquinoline with Alkaline Potassium Permanganate

This protocol is a widely cited method for the oxidation of isoquinoline.

Materials:

-

Isoquinoline

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated and dilute

-

Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Ethanol

-

pH indicator paper

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beakers, separatory funnel, Büchner funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate in distilled water. To this alkaline solution, add isoquinoline.

-

Addition of Oxidant: While stirring the solution, slowly add a solution of potassium permanganate in distilled water. The addition should be portion-wise to control the exothermic reaction.

-

Reaction: After the complete addition of potassium permanganate, heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The reaction typically requires several hours.

-

Workup - Manganese Dioxide Removal: After the reaction is complete, cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by vacuum filtration. The filter cake should be washed with a small amount of hot water to ensure complete recovery of the product.

-

Acidification: Combine the filtrate and the washings. Acidify the solution by slowly adding concentrated sulfuric acid until the pH is acidic (check with pH paper). This will precipitate both this compound and phthalic acid.

-

Decolorization (Optional): If the solution is colored, it can be decolorized by adding a small amount of sodium sulfite or bisulfite until the color disappears.

-

Isolation of Crude Product: Cool the acidified solution in an ice bath to maximize the precipitation of the acidic products. Collect the crude product (a mixture of this compound and phthalic acid) by vacuum filtration and wash it with a small amount of cold water.

dot graph "oxidation_protocol" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Na₂CO₃ and Isoquinoline\nin water", fillcolor="#F1F3F4", fontcolor="#202124"]; add_kmno4 [label="Slowly add aqueous KMnO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; reflux [label="Heat to reflux for several hours", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_mno2 [label="Filter to remove MnO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; acidify [label="Acidify filtrate with H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate_crude [label="Isolate crude product by filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Crude Product Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_kmno4; add_kmno4 -> reflux; reflux -> cool; cool -> filter_mno2; filter_mno2 -> acidify; acidify -> isolate_crude; isolate_crude -> end; } caption: "Workflow for the oxidation of isoquinoline."

Protocol 2: Purification by Fractional Crystallization

The separation of this compound from phthalic acid can be achieved by leveraging their differential solubilities in water. Phthalic acid is more soluble in hot water than this compound.

Materials:

-

Crude product mixture from Protocol 1

-

Distilled water

-

Ethanol

-

Standard laboratory glassware for recrystallization

Procedure:

-

Initial Dissolution: Transfer the crude product to a beaker and add a minimal amount of boiling water to dissolve the solid completely. Phthalic acid will dissolve more readily.

-

First Crystallization (Removal of Phthalic Acid): Allow the solution to cool slowly to room temperature. Phthalic acid, being more soluble, will tend to remain in the solution, while the less soluble this compound will crystallize out first.

-

Isolation of Enriched Product: Collect the crystals by vacuum filtration. The filtrate will be enriched with phthalic acid.

-

Recrystallization of this compound: The collected crystals can be further purified by recrystallization from a minimal amount of hot water or an ethanol-water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

dot graph "purification_protocol" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

start [label="Crude Product Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in minimal boiling water", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Slowly cool to room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_1 [label="Filter to collect less soluble crystals\n(Enriched in this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallize [label="Recrystallize from hot water or\nethanol-water mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_2 [label="Filter to collect pure crystals", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> cool; cool -> filter_1; filter_1 -> recrystallize; recrystallize -> filter_2; filter_2 -> dry; dry -> end; } caption: "Purification workflow for this compound."

Quantitative Data

The yield of this compound can vary depending on the reaction conditions and the efficiency of the purification process.

| Parameter | Value | Reference |

| Theoretical Yield | 1.30 g of this compound per 1 g of Isoquinoline | Calculated |

| Reported Yield | ~40-50% (after purification) | General literature values |

Note: The yield is highly dependent on the successful separation from the phthalic acid byproduct. Careful execution of the fractional crystallization is key to maximizing the yield of the desired product.

Safety Precautions

-

Isoquinoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Use in a well-ventilated fume hood.

-

Potassium Permanganate: Strong oxidizing agent. Contact with combustible material may cause fire. Harmful if swallowed.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The oxidation reaction is exothermic and should be controlled by slow addition of the oxidant and cooling if necessary.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References